molecular formula C14H11N5O3 B572920 Methyl 6-(3-(1h-tetrazol-5-yl)phenoxy)nicotinate CAS No. 1208942-12-4

Methyl 6-(3-(1h-tetrazol-5-yl)phenoxy)nicotinate

Cat. No.: B572920
CAS No.: 1208942-12-4
M. Wt: 297.274
InChI Key: IARKDGZDQPEMNO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate typically involves the reaction of 6-hydroxynicotinic acid methyl ester with 3-(1H-tetrazol-5-yl)phenol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The tetrazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate can be compared with other similar compounds, such as:

    Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)benzoate: Similar structure but with a benzoate group instead of a nicotinate group.

    Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)acetate: Similar structure but with an acetate group instead of a nicotinate group.

    Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)propionate: Similar structure but with a propionate group instead of a nicotinate group.

The uniqueness of this compound lies in its specific combination of the tetrazole and nicotinate moieties, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-21-14(20)10-5-6-12(15-8-10)22-11-4-2-3-9(7-11)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARKDGZDQPEMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OC2=CC=CC(=C2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672211
Record name Methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208942-12-4
Record name Methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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